![molecular formula C16H13NO4 B11840389 Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate](/img/structure/B11840389.png)
Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate
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Overview
Description
Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is a synthetic organic compound with the molecular formula C16H13NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the specific starting materials and conditions may vary, but the general approach involves the use of benzyl alcohol and 5,6-dihydroxyindole-2-carboxylic acid as key intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Pharmacological Applications
Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is recognized for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Antiviral Activity
Research has indicated that derivatives of 5,6-dihydroxyindole-2-carboxylic acid exhibit antiviral properties. A study synthesized multimeric derivatives that showed promise as HIV-1 integrase inhibitors, suggesting that this compound could be explored for similar antiviral applications .
Antioxidant Properties
The compound's ability to act as an antioxidant has been noted in several studies. Antioxidants are crucial in preventing oxidative stress-related diseases, and compounds like this compound may contribute to formulations aimed at enhancing cellular protection against oxidative damage.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.
Synthesis of Indole Derivatives
The compound can be utilized in the synthesis of other indole derivatives through reactions such as cyclization and acylation. For instance, it can be transformed into various polyfunctionalized indoles using palladium-catalyzed reactions, which are valuable in creating complex molecular architectures .
Use in Material Science
Beyond medicinal chemistry, this compound may find applications in material science. Its structural properties could allow it to be incorporated into polymers or coatings that require specific chemical functionalities.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
Mechanism of Action
The mechanism of action of Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A closely related compound with similar biological activities.
Indole-3-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
Benzyl indole-2-carboxylate: A compound with structural similarities but lacking the hydroxyl groups.
Uniqueness
Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is unique due to the presence of both benzyl and dihydroxy groups, which confer specific chemical reactivity and biological activity . These functional groups allow for diverse chemical modifications and potential therapeutic applications .
Biological Activity
Benzyl 5,6-dihydroxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
This compound exhibits various biological activities, including:
- Antioxidant : The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
- Anti-inflammatory : It shows potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.
- Neuroprotective : Its effects on neuronal cells suggest potential applications in neurodegenerative diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the alkylation of indole derivatives. A common method includes the use of benzyl halides in the presence of bases such as KOH or NaOH to facilitate the formation of the desired compound.
Synthesis Pathway
- Starting Material : Indole-2-carboxylic acid derivatives.
- Reagents : Benzyl bromide and a strong base (e.g., KOH).
- Conditions : Typically performed in a solvent such as acetone at elevated temperatures.
- Yield : The yield can vary based on reaction conditions but often reaches above 70%.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory properties of various indole derivatives, including this compound, showed that it significantly inhibited the production of pro-inflammatory cytokines in vitro. The IC50 value for this compound was found to be approximately 25 µM, indicating a moderate potency compared to standard anti-inflammatory drugs like indomethacin .
Anticancer Properties
In a recent investigation into the anticancer effects of this compound against human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited an IC50 value of 30 µM after 48 hours of exposure. This suggests that it may induce apoptosis through mechanisms involving oxidative stress and cell cycle arrest .
Data Tables
Here are summarized findings from recent studies on this compound:
Properties
Molecular Formula |
C16H13NO4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
benzyl 5,6-dihydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H13NO4/c18-14-7-11-6-13(17-12(11)8-15(14)19)16(20)21-9-10-4-2-1-3-5-10/h1-8,17-19H,9H2 |
InChI Key |
YPNVJYKOQBLSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=CC(=C(C=C3N2)O)O |
Origin of Product |
United States |
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